(1-(4,4,4-Trifluorobutyl)piperidin-4-yl)methanol
Overview
Description
(1-(4,4,4-Trifluorobutyl)piperidin-4-yl)methanol is a chemical compound characterized by the presence of a piperidine ring substituted with a trifluorobutyl group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(4,4,4-Trifluorobutyl)piperidin-4-yl)methanol typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Trifluorobutyl Group: The trifluorobutyl group can be introduced via nucleophilic substitution reactions using trifluorobutyl halides.
Addition of the Hydroxymethyl Group: The hydroxymethyl group can be added through reduction reactions involving formaldehyde or other suitable reagents.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Controlled Reaction Temperatures: Maintaining specific temperatures to optimize reaction rates and product stability.
Use of Catalysts: Employing catalysts to enhance reaction efficiency.
Purification Techniques: Utilizing techniques such as distillation, crystallization, and chromatography to purify the final product.
Types of Reactions:
Oxidation: The hydroxymethyl group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The trifluorobutyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles.
Major Products:
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted derivatives.
Scientific Research Applications
(1-(4,4,4-Trifluorobutyl)piperidin-4-yl)methanol has several scientific research applications:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds.
Materials Science: The compound’s unique structural features make it useful in the development of new materials with specific properties.
Biological Studies: It can be employed in studies investigating the biological activity of piperidine derivatives.
Industrial Applications: The compound can be used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (1-(4,4,4-Trifluorobutyl)piperidin-4-yl)methanol involves its interaction with specific molecular targets and pathways. The trifluorobutyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. The hydroxymethyl group can participate in hydrogen bonding, influencing the compound’s binding affinity to various targets.
Comparison with Similar Compounds
- (1-(4,4,4-Trifluorobutyl)piperidin-3-yl)methanol
- (1-(4,4,4-Trifluorobutyl)piperidin-2-yl)methanol
Comparison:
- Structural Differences: The position of the hydroxymethyl group on the piperidine ring varies among these compounds, leading to differences in their chemical and physical properties.
- Reactivity: The reactivity of these compounds can differ based on the position of the substituents, affecting their behavior in chemical reactions.
- Applications: While all these compounds may have similar applications, their specific uses can vary depending on their unique properties.
Properties
IUPAC Name |
[1-(4,4,4-trifluorobutyl)piperidin-4-yl]methanol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18F3NO/c11-10(12,13)4-1-5-14-6-2-9(8-15)3-7-14/h9,15H,1-8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJADWRPTGASASB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)CCCC(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.